6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrimidin-4-one is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Chemistry and Synthesis
A notable application involves the use of green chemistry principles for the synthesis of novel compounds. For instance, Poomathi et al. (2015) developed a green and efficient approach for the regioselective synthesis of novel pyrimidine derivatives using environmentally friendly catalysts. This process highlights the compound's role in synthesizing complex structures with high regioselectivity, practical simplicity, and excellent yields, emphasizing its utility in sustainable chemical synthesis Poomathi et al., 2015.
Antimicrobial Applications
Research into antimicrobial agents has also utilized this compound. For example, a study synthesized quinoline clubbed with sulfonamide moiety derivatives to serve as antimicrobial agents, demonstrating significant activity against Gram-positive bacteria. This application suggests the compound's potential in developing new antimicrobial agents with high efficacy Biointerface Research in Applied Chemistry, 2019.
Antimicrobial and Antifungal Activity
Another application area is in the synthesis of sulphur-substituted pyrrolo[3, 4-b]quinolines, which exhibit preliminary antimicrobial (in vitro) effectiveness against selected Gram-positive pathogens. This indicates the compound's relevance in creating structures with enhanced antimicrobial properties, potentially leading to new treatments or preventive solutions for infections South African Journal of Chemistry, 2005.
Catalysis and Chemical Reactions
The compound also finds applications in catalysis and facilitating chemical reactions. For instance, Mohammadi et al. (2015) described a method for synthesizing pyrimido[4,5-b]quinoline derivatives using an efficient catalyst, highlighting its utility in promoting reactions with excellent yields, simple procedures, and the potential for catalyst reuse Mohammadi et al., 2015.
Properties
IUPAC Name |
6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(3,4-dimethylphenyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-15-9-10-18(12-16(15)2)27-20(24)13-21(28)25-23(27)30-14-22(29)26-11-5-7-17-6-3-4-8-19(17)26/h3-4,6,8-10,12-13H,5,7,11,14,24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECZJYGIZQNMML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)N3CCCC4=CC=CC=C43)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.